[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](5-ethyl-3-methyl-1-benzofuran-2-yl)methanone
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Overview
Description
2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran ring, a piperidine ring, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzofuran and benzoxazole intermediates, followed by their coupling through a piperidine linker.
Benzofuran Synthesis: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Benzoxazole Synthesis: The benzoxazole ring can be synthesized through the condensation of ortho-aminophenols with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzofuran and benzoxazole intermediates through a piperidine linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures have shown significant biological activities, including anticancer and antimicrobial properties.
Benzoxazole Derivatives: These compounds are known for their applications in medicinal chemistry and materials science.
Uniqueness
2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is unique due to its combination of benzofuran, piperidine, and benzoxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H24N2O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(5-ethyl-3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C24H24N2O3/c1-3-16-8-9-20-18(14-16)15(2)22(28-20)24(27)26-12-10-17(11-13-26)23-25-19-6-4-5-7-21(19)29-23/h4-9,14,17H,3,10-13H2,1-2H3 |
InChI Key |
LKVIZDCHSOXEQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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